BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-

Description

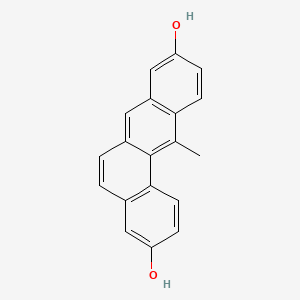

"BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-" (hereafter referred to as 12MBA) is a polycyclic aromatic hydrocarbon (PAH) derivative with a benz[a]anthracene backbone substituted with hydroxyl groups at the 3- and 9-positions and a methyl group at the 12-position. This compound is structurally related to benz[a]anthracene (CAS 56-55-3), a well-studied carcinogenic PAH, but differs in its functionalization .

12MBA is primarily used in experimental pharmacology and toxicology, particularly in studies exploring structure-activity relationships (SARs) of PAHs. Its hydroxyl groups enhance solubility and metabolic reactivity, while the methyl group influences steric and electronic properties .

Properties

CAS No. |

80150-02-3 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

12-methylbenzo[a]anthracene-3,9-diol |

InChI |

InChI=1S/C19H14O2/c1-11-17-6-4-16(21)10-14(17)8-13-3-2-12-9-15(20)5-7-18(12)19(11)13/h2-10,20-21H,1H3 |

InChI Key |

WBTUTWXXSRRUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=C1C=CC(=C3)O)C=CC4=C2C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-alkynyldiarylmethanes in the presence of a bismuth catalyst . This reaction is known for its efficiency and good yield.

Industrial Production Methods

Industrial production of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroxy derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including its role in cancer research.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, potentially causing mutations and other cellular effects. The specific pathways involved can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs of 12MBA include:

Benz[a]anthracene-3,9-diol (BAA) : Lacks methyl groups.

7-Methylbenz[a]anthracene-3,9-diol (7MBA) : Methyl at position 3.

7,12-Dimethylbenz[a]anthracene (DMBA) : Methyl groups at positions 7 and 12; lacks hydroxyl groups .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Toxicological Activity

Binding Affinity to Estrogen Receptor (ER)

Evidence from free energy perturbation studies (Fig. 3b, ) highlights differences in ER binding:

Table 2: Relative Free Energy of Binding to ER Ligand Binding Domain

Carcinogenicity and Metabolic Activation

- 12MBA: Limited direct data, but diol-epoxide metabolic pathways (common in PAHs) likely contribute to genotoxicity. Hydroxyl groups at 3,9 positions may reduce carcinogenic potency compared to 3,4-diol derivatives .

- DMBA: A potent carcinogen; methyl groups enhance metabolic activation to DNA-reactive diol-epoxides .

- BAA-3,4-diol : High skin tumor incidence (85% in mice) via diol-epoxide mechanisms .

Key Research Findings

Positional Effects of Methyl Groups : Methyl substitution at position 7 (7MBA) enhances ER binding affinity compared to 12MBA, suggesting steric or electronic preferences in receptor interactions .

DMBA vs. 12MBA : DMBA’s lack of hydroxyl groups increases lipophilicity and bioaccumulation risk, while 12MBA’s diols facilitate faster metabolic clearance .

Notes

- Data Gaps: Direct carcinogenicity studies for 12MBA are sparse; inferences rely on structural analogs.

- Metabolic Pathways : Further studies are needed to clarify whether 12MBA’s diols undergo epoxidation similar to 3,4-diol derivatives .

This synthesis underscores the critical role of substituent positioning in modulating the biological and environmental behavior of benz[a]anthracene derivatives. Future research should prioritize empirical data for 12MBA to resolve uncertainties in its risk profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.